molecular formula C12H18O B8668069 Cyclododeca-3,7-dien-1-one CAS No. 114215-06-4

Cyclododeca-3,7-dien-1-one

Cat. No.: B8668069
CAS No.: 114215-06-4
M. Wt: 178.27 g/mol
InChI Key: QPNRIQZDIQJREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclododeca-3,7-dien-1-one is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114215-06-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

cyclododeca-3,7-dien-1-one

InChI

InChI=1S/C12H18O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-2,7,9H,3-6,8,10-11H2

InChI Key

QPNRIQZDIQJREU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CC=CCCC=CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Also, German Patent DE3601380 discloses a technique where 1,2-epoxycyclododeca-5,9-diene is isomerized in the presence of sodium iodide in a polyethylene glycol solvent (NaI: 3 wt %, 195° C., 9 hours) and thereby cyclododeca-3,7-dien-1-one is produced in a yield of 98.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Also, German Patent No. 3,601,380 discloses that, by isomerization of 1,2-epoxy-5,9-cyclododecadiene in the presence of a catalyst consisting of sodium iodide in a reaction medium consisting of a polyethylene glycol (NaI: 3 wt %, 195° C., 9 hours), cyclododeca-3,7-diene-1-one is produced with a yield of 98.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.